2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring containing a thian-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors
Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrimidine core and the piperidine ring, typically through a nucleophilic substitution reaction using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thian-4-yl group
Dihydropyrimidines: Formed from the reduction of the pyrimidine ring
Substituted Derivatives: Formed from nucleophilic substitution of the trifluoromethyl group
Scientific Research Applications
2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Materials Science: The unique electronic properties of the trifluoromethyl and pyrimidine groups make this compound useful in the development of advanced materials such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a pyrimidine core and a piperidine ring, but differ in their substitution patterns and functional groups.
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound shares the pyrimidine and piperidine moieties but lacks the thian-4-yl and trifluoromethyl groups.
Uniqueness
2-{[1-(Thian-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to the presence of the thian-4-yl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C15H20F3N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[1-(thian-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H20F3N3OS/c16-15(17,18)13-1-6-19-14(20-13)22-12-2-7-21(8-3-12)11-4-9-23-10-5-11/h1,6,11-12H,2-5,7-10H2 |
InChI Key |
VDQKXPSNVGKNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3CCSCC3 |
Origin of Product |
United States |
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